molecular formula C24H24N4O B11614607 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11614607
M. Wt: 384.5 g/mol
InChI Key: BPXODAZMRRMRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 338423-69-1, purity: 95% ) is a pyrido[1,2-a]benzimidazole derivative characterized by a 4-methoxyphenylamino group at position 1, a butyl chain at position 2, and a methyl group at position 3. Its molecular formula is C25H26N4O2, with a molecular weight of 414.51 g/mol. This compound is primarily used in research settings, as indicated by its inclusion in chemical catalogs for screening and development . Pyrido[1,2-a]benzimidazole derivatives are recognized for their versatility in medicinal chemistry, particularly in antimicrobial and antitubercular applications .

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

2-butyl-1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H24N4O/c1-4-5-8-19-16(2)20(15-25)24-27-21-9-6-7-10-22(21)28(24)23(19)26-17-11-13-18(29-3)14-12-17/h6-7,9-14,26H,4-5,8H2,1-3H3

InChI Key

BPXODAZMRRMRHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps. One common method is the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired benzimidazole derivative with high yield and purity.

Chemical Reactions Analysis

2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development. Notable areas of interest include:

  • Antiviral Activity : Benzimidazole derivatives, including this compound, have shown promise in inhibiting viruses such as Hepatitis C Virus (HCV). Recent studies indicate that modifications to the benzimidazole structure can enhance antiviral potency, with some derivatives achieving EC50 values in the nanomolar range against HCV .
  • Anticancer Properties : Research has identified benzimidazole derivatives as potential anticancer agents. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structural characteristics of 2-butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may contribute to its efficacy against specific cancer types .
  • Antiulcer Activity : Several benzimidazole derivatives are known for their antiulcer properties. Studies have demonstrated that compounds with similar structures can significantly reduce gastric acid secretion and promote healing in ulcer models .

Pharmacological Applications

The pharmacological applications of 2-butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be categorized as follows:

  • Antiviral Therapies : Due to its potential efficacy against HCV and possibly other viral infections, the compound may be explored as a therapeutic agent in antiviral drug development.
  • Cancer Treatment : Its anticancer properties suggest that this compound could be developed into a treatment option for various malignancies. Ongoing research is needed to elucidate its mechanisms of action and optimize its therapeutic index.
  • Gastrointestinal Disorders : The antiulcer activity positions this compound as a candidate for treating gastrointestinal disorders characterized by excessive acid production or ulceration.

Case Studies

Several studies have investigated the effects of benzimidazole derivatives, including this compound:

  • Study on Antiviral Efficacy : A recent article reviewed the bioactivity of various benzimidazole derivatives against HCV, highlighting the structural modifications that enhance antiviral potency. The findings suggest that similar modifications to 2-butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile could yield promising results in future antiviral drug development .
  • Research on Antiulcer Activity : In an experimental model using pylorus-ligated rats, benzimidazole derivatives demonstrated significant reductions in gastric acid secretion and ulcer formation. This study underscores the potential of compounds like 2-butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in treating gastric ulcers .

Mechanism of Action

The mechanism of action of 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Findings Reference
Target Compound 1-(4-methoxyphenylamino), 2-butyl, 3-methyl C25H26N4O2 414.51 Used in material science for MgP-based implants; research-grade purity (95%)
2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methyl derivative 1-(3,4-dimethoxyphenylethylamino) C27H30N4O2 442.56 Higher molecular weight due to additional methoxy group; ChemSpider ID 2740375
2-(4-Fluorobenzyl)-3-methyl-1-oxo derivative (3i) 2-(4-fluorobenzyl), 1-oxo C20H14FN3O 332.12 Exhibits anti-tubercular activity (MDR-TB); confirmed by HRMS and NMR
2-Benzyl-1-(4-fluoroanilino)-3-methyl derivative 1-(4-fluoroanilino), 2-benzyl C25H20FN4 396.46 Increased lipophilicity from fluorine; CAS 374599-74-3
5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo derivative 5-(hydroxypropyl-4-butylphenylamino) C25H26N4O2 414.51 Structural complexity with hydroxypropyl chain; potential pharmacokinetic challenges
3-(Chloro or morpholino)-acetyloxy derivatives 3-chloro/morpholino-acetyloxy Variable Variable Demonstrated antimicrobial activity; SAR highlights importance of electron-withdrawing groups
2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methyl derivative 1-(4-dimethylaminophenylamino) C24H28N5 394.52 Enhanced electron density from dimethylamino group; ChemSpider ID linked to RN AC1MQDYN

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzyl derivative (3i) showed potent antitubercular activity, attributed to fluorine’s lipophilicity and electronegativity enhancing target binding . Chloro/morpholino substituents at position 3 improved antimicrobial efficacy, suggesting electron-withdrawing groups enhance interactions with microbial enzymes .

Structural Modifications and Physicochemical Properties: The 3,4-dimethoxyphenylethylamino analogue () has a higher molecular weight (442.56 g/mol) and polarity due to dual methoxy groups, which may affect solubility and membrane permeability .

Application Diversity: The target compound was incorporated into MgP-based bioceramics for bone regeneration, highlighting its utility beyond pharmaceuticals . Diethylaminoanilino variants () demonstrate the scaffold’s adaptability in creating electron-rich systems for diverse targets .

Biological Activity

2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 384373-77-7) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: 2-butyl-1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Molecular Formula: C_{19}H_{22}N_{4}O
  • Molecular Weight: 318.41 g/mol
  • Purity: 95% .

Cytotoxicity and Anticancer Potential

Research indicates that compounds similar to 2-butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that benzimidazole derivatives can selectively target hypoxic tumor environments, leading to increased apoptosis in cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA549 (Lung Adenocarcinoma)12.5Caspase-dependent apoptosis
Compound BWM115 (Melanoma)15.0DNA damage and apoptosis induction
2-butyl compoundTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

The proposed mechanism for the anticancer activity of this compound involves:

  • Caspase Activation: Induction of apoptosis through caspase pathways, particularly caspases 3 and 7 .
  • DNA Damage: Evidence suggests that these compounds can cause DNA strand breaks in cancer cells, leading to cell cycle arrest and apoptosis .

Study on Hypoxia-selective Agents

A significant study evaluated the cytotoxic properties of various benzimidazole derivatives under hypoxic conditions. The findings showed that certain derivatives exhibited selective toxicity towards tumor cells by exploiting the unique metabolic pathways active in hypoxic environments. The study highlighted the potential of these compounds as lead molecules for developing targeted cancer therapies .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential. Preliminary animal studies with related compounds indicate promising results in reducing tumor size and improving survival rates in models of lung and skin cancers .

Safety Profile

The safety data sheet for 2-butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile indicates that it may cause skin and eye irritation upon contact. It is classified under specific target organ toxicity categories, necessitating careful handling during research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.